Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate is an organic compound with the molecular formula C11H13NO5. It is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate typically involves the protection of glycine’s amino group with a benzyloxycarbonyl group, followed by esterification of the carboxyl group with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the protection step, and an acid catalyst like sulfuric acid for the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be removed through hydrogenolysis using palladium on carbon as a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium on carbon in the presence of hydrogen gas.
Major Products Formed
Oxidation: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-oxoacetate.
Reduction: Formation of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyethanol.
Substitution: Formation of Methyl 2-amino-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs and peptide-based therapeutics.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate involves its ability to act as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in further chemical reactions, such as peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)acetate: Lacks the hydroxyl group, making it less versatile in certain chemical reactions.
Methyl 2-(((tert-butoxycarbonyl)amino)-2-hydroxyacetate: Uses a different protecting group (tert-butoxycarbonyl) which can be removed under milder conditions compared to the benzyloxycarbonyl group.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-hydroxyacetate is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a hydroxyl group. This combination allows for selective reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 2-hydroxy-2-(phenylmethoxycarbonylamino)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6,9,13H,7H2,1H3,(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFINBRVQJRNUHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(NC(=O)OCC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.